molecular formula C12H23N B12661626 2-(4-Methylcyclohexyl)piperidine CAS No. 85237-69-0

2-(4-Methylcyclohexyl)piperidine

Cat. No.: B12661626
CAS No.: 85237-69-0
M. Wt: 181.32 g/mol
InChI Key: JBVLZTOPFKHUJA-UHFFFAOYSA-N
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Description

2-(4-Methylcyclohexyl)piperidine is a useful research compound. Its molecular formula is C12H23N and its molecular weight is 181.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85237-69-0

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

2-(4-methylcyclohexyl)piperidine

InChI

InChI=1S/C12H23N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h10-13H,2-9H2,1H3

InChI Key

JBVLZTOPFKHUJA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2CCCCN2

Origin of Product

United States

Overview of Piperidine Derivatives in Chemical Research

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and drug design. nih.govnih.gov Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating their versatility and importance. nih.govresearchgate.net The widespread presence of this structural motif is attributed to its ability to influence the pharmacokinetic and pharmacodynamic properties of molecules, such as enhancing membrane permeability, improving receptor binding, and increasing metabolic stability. researchgate.net

Significance of Methylated Cyclohexyl Moieties in Organic Scaffolds

The inclusion of a methyl group, a simple alkyl substituent, can profoundly impact a molecule's properties in drug design. juniperpublishers.comjuniperpublishers.com The "magic methyl" effect refers to the substantial increase in a molecule's biological activity resulting from the strategic placement of a methyl group. juniperpublishers.com Methylation can enhance a compound's binding affinity to its target, modulate its metabolic stability, and improve its lipophilicity, which affects absorption and distribution within the body. juniperpublishers.comjuniperpublishers.comomicsonline.org

Specifically, the cyclohexyl group, a cyclic alkyl moiety, introduces a three-dimensional element to a molecule's structure. omicsonline.org This can influence how the molecule interacts with biological targets. The methylation of this cyclohexyl ring, as seen in 2-(4-Methylcyclohexyl)piperidine, can further refine these interactions. The position of the methyl group on the cyclohexyl ring can create specific stereochemical arrangements that may be crucial for selective binding to a receptor or enzyme. nih.gov Research into compounds with similar structures, such as 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555), has shown that the stereochemistry resulting from methyl substitution significantly impacts biological activity. nih.gov

Reactivity and Mechanistic Studies

Reaction Kinetics and Thermodynamic Parameters of 2-(4-Methylcyclohexyl)piperidine Transformations

The rate of reaction is significantly influenced by the solvent, temperature, and the nature of the reactants. For instance, in the synthesis of highly substituted piperidines, the choice of solvent can affect the reaction rate, with some studies indicating that ethanol (B145695) can enhance the rate compared to methanol. nih.govajgreenchem.com The activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be determined by studying the reaction at various temperatures using Arrhenius and Eyring plots. ajgreenchem.com For a typical bimolecular reaction leading to the formation of a piperidine (B6355638) derivative, the transition state is highly ordered, often resulting in a negative entropy of activation.

Thermodynamic stability is a crucial factor in piperidine chemistry, particularly concerning the conformation of the ring and its substituents. The piperidine ring, similar to cyclohexane (B81311), preferentially adopts a chair conformation to minimize steric strain. wikipedia.org For this compound, both the piperidine and cyclohexane rings will exist in chair conformations. The 4-methylcyclohexyl group at the C2 position of the piperidine ring can exist in either an axial or equatorial position. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions. wikipedia.org The equilibrium between these conformers is a key thermodynamic parameter, influencing the compound's reactivity and the stereochemical outcome of its reactions.

ParameterGeneral Influence on Piperidine ReactionsInferred Relevance to this compound
Reaction Order Typically second-order for N-functionalization. nih.govjlu.edu.cnN-alkylation or N-acylation would be expected to follow second-order kinetics.
Solvent Effects Polar solvents can influence transition state stability and reaction rates. ajgreenchem.comThe choice of solvent would be critical in controlling reaction kinetics.
Activation Energy (Ea) Dependent on the specific reaction and electrophile.Expected to be comparable to other 2-alkylpiperidines for similar reactions.
Enthalpy of Activation (ΔH‡) Reflects the energy barrier of the reaction. ajgreenchem.comWould be influenced by the steric hindrance of the methylcyclohexyl group.
Entropy of Activation (ΔS‡) Often negative for bimolecular reactions due to an ordered transition state. ajgreenchem.comA negative value would be anticipated for reactions at the nitrogen atom.
Thermodynamic Control Favors the formation of the most stable stereoisomer. nih.govReactions under thermodynamic control would favor products with the 4-methylcyclohexyl group in an equatorial position.

Catalytic Reactions Involving the Piperidine Ring System and its Methylcyclohexyl Substituent

The piperidine ring and its substituents can participate in a variety of catalytic reactions, most notably hydrogenation and dehydrogenation. While specific studies on this compound are scarce, the behavior of related systems provides valuable insights.

Catalytic Dehydrogenation: The piperidine ring can be catalytically dehydrogenated to the corresponding pyridine (B92270). This reaction is typically carried out at elevated temperatures over catalysts such as palladium, platinum, or molybdenum disulfide. wikipedia.orggoogle.comgoogle.com For this compound, dehydrogenation would yield 2-(4-methylcyclohexyl)pyridine. The efficiency of this process would depend on the catalyst and reaction conditions.

Catalytic Hydrogenation: The synthesis of this compound can be achieved through the catalytic hydrogenation of 2-(4-methylphenyl)pyridine or 2-(cyclohex-3-enyl)pyridine. Catalysts such as platinum oxide (PtO2), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C) are commonly employed for the reduction of the pyridine ring. researchgate.net The hydrogenation of the aromatic pyridine ring is a key step and often requires more forcing conditions than the reduction of a simple alkene.

Other Catalytic Reactions: The nitrogen atom of the piperidine ring can act as a ligand for metal catalysts, potentially influencing or participating in various cross-coupling reactions. For example, palladium-catalyzed reactions are widely used for C-N bond formation. google.com While not directly involving the reactivity of the piperidine ring itself, the nitrogen atom can be crucial in directing or stabilizing catalytic intermediates.

Reaction TypeCatalystPotential Product from this compound
Dehydrogenation Pd/C, Pt/SiO2, MoS2 wikipedia.orggoogle.comgoogle.com2-(4-Methylcyclohexyl)pyridine
N-Arylation Palladium complexesN-Aryl-2-(4-methylcyclohexyl)piperidine
N-Alkylation Phase Transfer CatalystsN-Alkyl-2-(4-methylcyclohexyl)piperidine

Influence of Stereochemistry on Reaction Pathways and Selectivity

Stereochemistry plays a paramount role in the reactivity of this compound, which contains multiple stereocenters. The relative orientation of the substituents on both the piperidine and cyclohexane rings dictates the accessibility of reactive sites and the stability of transition states, thereby influencing reaction pathways and product selectivity.

Conformational Isomers and Reactivity: As previously mentioned, the 4-methylcyclohexyl group at the C2 position of the piperidine ring can be either axial or equatorial. The equatorial conformer is generally more stable and thus more populated at equilibrium. Reactions proceeding through a thermodynamically controlled pathway will favor products derived from the equatorial conformer. However, under kinetic control, the less stable axial conformer might react faster in certain cases, leading to a different product distribution. The stereochemistry of the 4-methyl group on the cyclohexane ring (cis or trans relative to the piperidine attachment point) also adds another layer of complexity.

Diastereoselective Reactions: When new stereocenters are formed during a reaction, the existing stereocenters in this compound can direct the stereochemical outcome. For example, in the alkylation of the piperidine nitrogen, the approach of the electrophile can be influenced by the bulky 4-methylcyclohexyl group, leading to diastereoselective formation of one stereoisomer over another. Similarly, reactions at the α-carbon to the nitrogen are highly dependent on the stereochemistry of the starting material. The formation of either a cis or trans relationship between the C2 and a newly introduced C6 substituent in a 2,6-disubstituted piperidine is a classic example of stereochemical control. rsc.org

Stereospecific Reactions: In a stereospecific reaction, the stereochemistry of the starting material directly determines the stereochemistry of the product. masterorganicchemistry.com For instance, an SN2 reaction at a chiral center within a substituent on the piperidine ring would proceed with inversion of configuration. The stereochemical integrity of the this compound core would be maintained, but the stereochemistry of the product would be directly tied to that of the reactant.

The synthesis of piperidines with specific stereochemistry often involves stereoselective methods such as the use of chiral auxiliaries, chiral catalysts, or biocatalysis. wikipedia.orgacs.org For example, the asymmetric hydrogenation of a corresponding pyridine precursor using a chiral catalyst can lead to the enantioenriched synthesis of a specific stereoisomer of this compound. researchgate.net

Stereochemical FactorInfluence on ReactivityExample
Conformational Equilibrium Affects the ground state energy and accessibility of the reactive center.The equatorial conformer is generally more reactive in thermodynamically controlled reactions. nih.gov
Existing Stereocenters Direct the formation of new stereocenters, leading to diastereoselectivity. nih.govAsymmetric induction in the addition of a nucleophile to the piperidine ring.
Steric Hindrance The bulky 4-methylcyclohexyl group can block certain reaction trajectories.Can lead to selective reaction at the less hindered face of the molecule.
Chiral Catalysts/Auxiliaries Enable the synthesis of specific enantiomers or diastereomers. acs.orgAsymmetric hydrogenation of a pyridine precursor to yield an enantiomerically pure piperidine.

Applications in Advanced Chemical and Materials Research

Utilization as a Versatile Scaffold in Complex Organic Synthesis

The piperidine (B6355638) ring is a common structural motif in many biologically active compounds and natural products, making piperidine derivatives valuable building blocks in medicinal chemistry and organic synthesis. While the broader class of piperidine derivatives serves as a versatile scaffold for constructing more complex molecules, specific research detailing the use of 2-(4-Methylcyclohexyl)piperidine as a foundational scaffold in the synthesis of other complex organic compounds is not extensively documented in publicly available research. The inherent stereochemistry of the substituted cyclohexane (B81311) and piperidine rings presents potential for creating diverse molecular architectures.

Role in Catalysis and Hydrogen Storage Systems

A significant area of research for compounds structurally similar to this compound is their application in hydrogen storage technologies, specifically as Liquid Organic Hydrogen Carriers (LOHCs). These systems offer a promising method for the safe and efficient storage and transportation of hydrogen.

A closely related compound, 2-[(n-methylcyclohexyl)methyl]piperidine (H12-MBP), has been identified as a potential LOHC. ontosight.ai This compound, along with its dehydrogenated counterpart, 2-(n-methylbenzyl)pyridine (H0-MBP), forms a liquid-phase hydrogen carrier system with a theoretical hydrogen storage capacity of 6.15 wt%. ontosight.ai LOHC systems are advantageous because they typically involve organic compounds that are liquid at ambient temperature and pressure, allowing for the use of existing infrastructure for fuel transportation and storage. ontosight.ainih.gov

The release of hydrogen from the carrier molecule is achieved through a catalytic dehydrogenation process at elevated temperatures. ontosight.ai For the H12-MBP/H0-MBP pair, this process is an endothermic reaction, and finding an efficient and stable catalyst that can operate at relatively low temperatures is a primary research goal. ontosight.ai The thermal stability of both the hydrogenated and dehydrogenated forms is a critical requirement for a viable LOHC system, and H12-MBP exhibits a high boiling point (291–293 °C), which is favorable for dehydrogenation processes that typically occur above 250 °C. ontosight.ai

The development of effective catalysts is crucial for the practical application of LOHC systems. Research into the dehydrogenation of 2-[(n-methylcyclohexyl)methyl]piperidine has largely focused on supported palladium (Pd) catalysts. ontosight.aiajchem-a.com

Studies have shown that palladium supported on various materials, such as alumina (B75360) (Al2O3), ceria (CeO2), titania (TiO2), zirconia (ZrO2), and tin oxide (SnO2), can catalyze the dehydrogenation of H12-MBP. ajchem-a.com The choice of support material significantly influences the catalyst's performance, including H2 yield, reaction rate, and recyclability. ajchem-a.com For instance, a 5 wt% Pd/Al2O3 catalyst demonstrated the highest H2 yield (75.8%) and the fastest reaction rate. ajchem-a.com In contrast, Pd supported on CeO2, while showing a lower H2 yield, exhibited excellent recyclability due to strong metal-support interactions. ajchem-a.com

The method of catalyst preparation also plays a vital role. A one-pot solvent deficient precipitation (SDP) method has been used to synthesize mesoporous Pd-Al2O3 catalysts. ontosight.ai The final properties of these catalysts are highly dependent on calcination conditions, such as temperature and duration. ontosight.aichemicalbook.com It was found that a calcination temperature of 600 °C resulted in smaller Pd particles with higher dispersion, leading to better dehydrogenation activity. chemicalbook.com Further optimization showed that a shorter calcination time (e.g., 1 hour) at this temperature yielded superior dehydrogenation efficiency. chemicalbook.com

Below is a data table summarizing the performance of different supported Pd catalysts in the dehydrogenation of H12-MBP.

Catalyst SupportMean Pd Particle Size (nm)H2 Yield (%)Reaction Rate (k1, min⁻¹)Recyclability
Al₂O₃5.7675.80.076-
CeO₂3.4567.10.030High
TiO₂----
ZrO₂----
SnO₂----

Data sourced from studies on 2-[(n-methylcyclohexyl)methyl]piperidine. ajchem-a.com

Inclusion in Specialized Emulsions and Advanced Material Formulations (Focus on physicochemical properties in materials science)

While the physicochemical properties of piperidine derivatives are of interest for various applications in materials science, including the formulation of specialized emulsions, specific research detailing the inclusion of this compound in such systems is not widely available. The potential for this compound to be used in advanced material formulations would be dependent on properties such as its solubility, thermal stability, and interfacial behavior, which are not extensively characterized in the context of materials science outside of its LOHC application.

Emerging Research Areas and Future Directions

Development of Novel and Sustainable Synthetic Routes for 2-(4-Methylcyclohexyl)piperidine

The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods that are often resource-intensive and can generate significant waste. The current research trend is shifting towards more sustainable and efficient synthetic strategies. For this compound, future research will likely focus on the adoption of green chemistry principles.

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Recent advancements have demonstrated the successful biocatalytic synthesis of various piperidine derivatives. jocpr.comresearchgate.net For instance, immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been effectively used in multicomponent reactions to produce polysubstituted piperidines. jocpr.comresearchgate.net Another promising approach involves the use of a biocatalytic cascade featuring a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) to produce enantiomerically pure substituted piperidines from keto acids. researchgate.net These methodologies could be adapted for the synthesis of this compound, potentially offering a greener and more efficient route.

Flow Chemistry and Electrochemistry: Continuous flow synthesis and electrochemical methods are gaining traction as sustainable alternatives to traditional batch processing. google.comgoogle.com Flow electrochemistry, for example, has been utilized for the efficient and scalable synthesis of 2-substituted N-formylpiperidines, which are versatile intermediates for further functionalization. google.comgoogle.com Applying such techniques to the synthesis of this compound could lead to improved yields, reduced reaction times, and enhanced safety profiles.

Catalytic Hydrogenation: The hydrogenation of corresponding pyridine (B92270) precursors is a common method for producing piperidines. nih.govwikipedia.org Research into more sustainable catalysts, such as those based on earth-abundant metals or novel catalyst supports, could significantly improve the environmental footprint of this process. For instance, the dehydrogenation of a related compound, 2-[(n-methylcyclohexyl)methyl]piperidine, has been studied using mesoporous Pd-Al2O3 catalysts, indicating the potential for catalytic advancements in this area. chemicalbook.comepa.gov

Table 1: Emerging Sustainable Synthetic Strategies for Piperidine Derivatives

Synthetic Strategy Key Advantages Potential for this compound Synthesis
Biocatalysis High selectivity, mild conditions, reduced waste Adaptation of enzyme cascades (e.g., CAR, ω-TA, IRED) or lipase-catalyzed reactions.
Flow Chemistry Scalability, improved safety, enhanced reaction control Continuous hydrogenation or electrochemical synthesis of precursors.
Green Catalysis Use of sustainable materials, lower environmental impact Development of non-precious metal catalysts for pyridine hydrogenation.

Integration of Advanced Computational and Machine Learning Approaches in Discovery

The integration of computational tools and machine learning (ML) is revolutionizing the discovery and optimization of new chemical entities. For this compound, these approaches can accelerate the identification of new properties and applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that relates the chemical structure of a compound to its biological activity. nih.gov For piperidine derivatives, QSAR studies have been used to predict their inhibitory activity against various biological targets. nih.gov Such models could be developed for this compound and its analogs to predict their potential therapeutic activities.

Molecular Docking and Molecular Dynamics (MD) Simulations: These computational methods provide insights into the binding interactions between a ligand and a biological target at the atomic level. nih.govrsc.orgresearchgate.net By simulating the docking of this compound into the active sites of different enzymes or receptors, researchers can predict its potential biological targets and design more potent analogs. nih.govrsc.orgresearchgate.net For instance, computational studies on other piperidine derivatives have been used to identify potential inhibitors for targets like the main protease of SARS-CoV-2. researchgate.netresearchgate.net

Machine Learning in Drug Discovery: Machine learning algorithms can be trained on large datasets of chemical structures and their properties to predict the characteristics of new compounds. clinmedkaz.orgmdpi.com This can be applied to predict various properties of this compound, such as its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, which is crucial for drug development. researchgate.netmdpi.com

Table 2: Computational and Machine Learning Approaches for this compound Research

Approach Application Potential Insights
QSAR Predicting biological activity Identification of structural features crucial for therapeutic effects.
Molecular Docking Identifying potential biological targets Understanding binding modes and designing more potent analogs.
MD Simulations Assessing the stability of ligand-protein complexes Elucidating the dynamic behavior of the compound at the active site.
Machine Learning Predicting ADMET properties Early assessment of drug-likeness and potential liabilities.

Exploration in Novel Materials Science Applications

While the primary focus of piperidine derivatives has been in medicinal chemistry, their unique chemical properties also make them attractive candidates for applications in materials science. The exploration of this compound in this domain is an emerging area with significant potential.

Polymer Science: Piperidine derivatives can be used as monomers or as building blocks for functional polymers. google.com For instance, piperidine-containing polymers have been investigated for various applications, including as stabilizers for other polymers. google.com The specific structure of this compound, with its combination of a heterocyclic ring and a cycloaliphatic group, could impart unique thermal and mechanical properties to polymers.

Corrosion Inhibitors: Organic compounds containing nitrogen and sulfur atoms, such as piperidine derivatives, are known to be effective corrosion inhibitors for metals like steel. jocpr.comresearchgate.netresearchgate.net They function by adsorbing onto the metal surface and forming a protective film. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the corrosion inhibition potential of piperidine derivatives. jocpr.comresearchgate.net The this compound molecule, with its nitrogen atom, could be explored for its efficacy in preventing corrosion, particularly in acidic environments.

Curing Agents for Epoxy Resins: Amines are widely used as curing agents for epoxy resins, and piperidine derivatives have been investigated for this purpose. researchgate.netgoogle.com The curing process involves the reaction of the amine with the epoxy groups, leading to a cross-linked polymer network. The reactivity and the final properties of the cured resin are influenced by the structure of the amine. The use of this compound as a curing agent could lead to epoxy resins with tailored properties, such as improved thermal stability or mechanical strength.

While specific research on this compound in these materials science applications is currently limited, the known functionalities of the piperidine scaffold suggest that this is a promising area for future investigation.

Rational Design of Next-Generation Chemical Entities Based on the this compound Scaffold

The this compound scaffold provides a versatile platform for the rational design of new chemical entities with tailored properties, particularly for therapeutic applications.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for a desired effect. For example, studies on other cyclohexylpiperidine derivatives have revealed how stereochemistry and substituent positioning can dramatically impact potency and selectivity. nih.gov

Fragment-Based Drug Discovery (FBDD): The piperidine ring is a common fragment in many approved drugs. rsc.org In FBDD, small molecular fragments are screened for their ability to bind to a biological target, and then grown or combined to create more potent lead compounds. The this compound structure can be considered a valuable 3D fragment for screening against various therapeutic targets. rsc.org

Scaffold Hopping and Bioisosteric Replacement: The this compound core can serve as a starting point for scaffold hopping, where the core structure is replaced with a different but functionally equivalent scaffold to improve properties like potency, selectivity, or pharmacokinetics. Bioisosteric replacement of different parts of the molecule can also be employed to fine-tune its properties.

The unique combination of a piperidine ring and a substituted cyclohexyl group in this compound offers a rich chemical space for the design of next-generation therapeutic agents targeting a wide range of diseases. nih.govresearchgate.netmdpi.commdpi.com

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Higher yields are observed in dichloromethane compared to THF due to better solubility of intermediates .
  • Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions (e.g., over-alkylation).
  • Catalyst Screening : Test alternative bases (e.g., K₂CO₃) or catalysts (e.g., piperidine itself for Knoevenagel-like reactions, as in ).

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Answer :
Characterization should combine multiple techniques to confirm structure and purity:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the piperidine ring (δ 1.4–3.0 ppm) and 4-methylcyclohexyl group (δ 0.8–1.8 ppm). Splitting patterns distinguish axial/equatorial conformers .
    • ¹³C NMR : Peaks near 25–30 ppm indicate methyl groups on the cyclohexyl moiety; piperidine carbons appear at 40–60 ppm .
  • Fourier-Transform Infrared (FTIR) : Look for C-H stretches (2850–2960 cm⁻¹) and piperidine ring vibrations (1450–1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₂H₂₃N: 181.3 g/mol).

Q. Data Interpretation Tips :

  • Compare experimental spectra with computational predictions (e.g., Density Functional Theory, DFT) to resolve ambiguities in stereochemistry .
  • Use X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated for similar piperidine derivatives in .

Advanced: How can computational methods like DFT elucidate the conformational and electronic properties of this compound?

Answer :
Density Functional Theory (DFT) is critical for predicting:

  • Conformational Stability : Calculate energy differences between axial and equatorial orientations of the 4-methylcyclohexyl group. For example, used DFT to analyze piperidine ring puckering and substituent effects.
  • Electronic Properties :
    • HOMO-LUMO Gap : Predict reactivity; narrower gaps correlate with higher electrophilicity .
    • Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions (e.g., σ→σ* stabilization between cyclohexyl C-H and piperidine lone pairs) .
  • Methodology :
    • Use software (e.g., Gaussian, ORCA) with B3LYP/6-31G(d) basis sets.
    • Validate calculations with experimental data (e.g., NMR coupling constants) .

Advanced: How can researchers resolve contradictions between experimental and computational data for piperidine derivatives?

Answer :
Conflicts often arise in stereochemical assignments or reaction mechanisms. Strategies include:

  • Revisiting Synthesis Purity : Impurities (e.g., diastereomers) may skew spectroscopic data. Repurify via preparative HPLC or recrystallization .
  • Parameter Adjustment in DFT : Test alternative functionals (e.g., M06-2X for non-covalent interactions) or solvent models (e.g., PCM for polar environments) .
  • Cross-Validation with Multiple Techniques : For example, combine NOESY NMR (to assess spatial proximity) with IR/Raman data (to confirm functional groups) .

Basic: What safety protocols are critical when handling this compound?

Q. Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods to avoid inhalation of vapors (P261 in ).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501 in ).
  • Storage : Keep in airtight containers away from oxidizers (e.g., HNO₃) at 2–8°C ().

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?

Q. Answer :

  • Analog Synthesis : Modify the cyclohexyl group (e.g., introduce halogens or hydroxyls) and compare bioactivity ().
  • In Silico Docking : Use AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., GPCRs common in piperidine drug interactions) .
  • Pharmacokinetic Profiling : Assess metabolic stability via hepatic microsome assays and correlate with logP values (calculated via ChemDraw).

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